molecular formula C22H25NO2 B1663037 Rev 5901 CAS No. 101910-24-1

Rev 5901

Katalognummer: B1663037
CAS-Nummer: 101910-24-1
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: JRLOEMCOOZSCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

REV-5901 ist eine Verbindung, die für ihre Rolle als Leukotrienrezeptor-Antagonist und 5-Lipoxygenase-Inhibitor bekannt ist. REV-5901 hat sich als vielversprechend erwiesen, das Wachstum von Dickdarmkrebs in vivo zu hemmen .

Analyse Chemischer Reaktionen

REV-5901 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: REV-5901 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

    Substitution: REV-5901 kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

REV-5901 wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

REV-5901 entfaltet seine Wirkung durch Hemmung der Aktivität von 5-Lipoxygenase, einem Enzym, das an der Umwandlung von Arachidonsäure in biologisch aktive Metaboliten wie Leukotriene beteiligt ist . Diese Metaboliten spielen eine Rolle bei Entzündungen und Krebsentwicklung. REV-5901 wirkt auch als Leukotrienrezeptor-Antagonist und blockiert die Interaktion zwischen Leukotrienen und ihren Rezeptoren . Die Verbindung induziert Apoptose und Autophagie in Krebszellen, was zum Zelltod und zur Hemmung des Tumorwachstums führt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

REV 5901 functions as a 5-lipoxygenase inhibitor and a peptidoleukotriene antagonist . It specifically targets cysteinyl leukotriene receptor 1 (CysLT1), which mediates various physiological responses associated with inflammation and bronchoconstriction. The compound has demonstrated significant inhibitory effects on leukotriene D4 (LTD4)-induced bronchoconstriction in animal models, making it a candidate for treating respiratory conditions such as asthma and allergic rhinitis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in various cell lines:

  • Colon Cancer Cells : A study indicated that treatment with this compound significantly reduced cell proliferation in LoVo human colon cancer cells, demonstrating a concentration-dependent inhibition of thymidine incorporation. This suggests potential applications in cancer therapy, particularly for cancers associated with elevated 5-lipoxygenase activity .
  • Bronchial Smooth Muscle Cells : this compound effectively inhibited contractions induced by leukotrienes in isolated guinea pig lung preparations, supporting its role in managing airway hyperreactivity .

In Vivo Applications

Animal studies have provided insights into the therapeutic potential of this compound:

  • Bronchoconstriction Models : In guinea pigs, oral administration of this compound significantly mitigated LTD4-induced bronchoconstriction and wheal responses, indicating its effectiveness in preventing acute allergic reactions .
  • Pulmonary Fibrosis : Research has highlighted the anti-fibrotic effects of this compound in bleomycin-induced pulmonary fibrosis models. The compound appears to modulate multiple cellular pathways, including lipid metabolism and angiogenesis, which are crucial in fibrotic disease progression .

Clinical Research Status

As of now, there are no reported clinical trials involving this compound. However, the preclinical findings suggest that further exploration into its safety and efficacy in human subjects could be warranted, particularly for conditions like asthma, allergic rhinitis, and certain cancers.

Vergleich Mit ähnlichen Verbindungen

REV-5901 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Diese Analoga unterstreichen die Einzigartigkeit von REV-5901 in Bezug auf seine spezifische Molekülstruktur und seine Rolle als Leukotrienrezeptor-Antagonist und 5-Lipoxygenase-Inhibitor.

Biologische Aktivität

Rev 5901 is a notable compound primarily recognized for its role as an antagonist of cysteinyl-leukotriene receptors and as an inhibitor of the 5-lipoxygenase (5-LO) pathway. This article delves into the biological activities associated with this compound, supported by various research findings, data tables, and case studies.

Cysteinyl-Leukotriene Receptor Antagonism

This compound acts as an antagonist for cysteinyl-leukotriene receptors (CysLT1 and CysLT2), which are implicated in mediating inflammatory responses and bronchoconstriction. The compound exhibits a Ki value of approximately 0.7 μM for [3H]leukotriene D4 binding in guinea pig lung membranes, indicating its potency in inhibiting leukotriene activity . In vitro studies have shown that this compound effectively blocks LTC4-, LTD4-, and LTE4-induced contractions in guinea pig parenchymal strips, demonstrating its potential therapeutic applications in conditions like asthma .

5-Lipoxygenase Inhibition

As a 5-LO inhibitor, this compound interrupts the biosynthesis of leukotrienes from arachidonic acid. This inhibition is significant as leukotrienes are involved in various inflammatory processes and cancer progression. Research indicates that this compound can suppress leukotriene release induced by antigen stimulation, with effective concentrations observed at both 1 μM and 10 μM . However, it has been noted that this compound lacks sufficient in vivo efficacy due to rapid metabolism, limiting its therapeutic use .

Case Studies and Experimental Data

A series of studies have highlighted the biological activity of this compound:

  • In Vitro Studies : this compound was shown to inhibit leukotriene release significantly. At concentrations of 10 μM, it also inhibited antigen-induced histamine release, underscoring its potential utility in allergic responses .
  • In Vivo Studies : Animal models demonstrated that this compound effectively reduced LTD4-induced bronchoconstriction and wheal responses in guinea pigs, suggesting its applicability in treating asthma and other respiratory conditions .
  • Cancer Research : Recent findings have indicated a chemopreventive effect against colorectal adenocarcinoma xenografts in animal models. This activity is linked to the modulation of the inflammatory environment that promotes tumor growth .

Data Table: Summary of Biological Activities

Activity TypeConcentrationEffectReference
CysLT AntagonismKi = 0.7 μMInhibition of leukotriene binding
Inhibition of BronchoconstrictionOral administrationReduced LTD4-induced bronchoconstriction
Histamine Release Inhibition10 μMSignificant reduction
Chemopreventive ActivityN/AInhibition of colorectal adenocarcinoma

Eigenschaften

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLOEMCOOZSCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906795
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101910-24-1
Record name alpha-Pentyl-3-(2-quinolinylmethoxy)benzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101910241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-[(Quinolin-2-yl)methoxy]phenyl}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REV 5901
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REV-5901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNW5RYD8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rev 5901
Reactant of Route 2
Rev 5901
Reactant of Route 3
Reactant of Route 3
Rev 5901
Reactant of Route 4
Rev 5901
Reactant of Route 5
Rev 5901
Reactant of Route 6
Rev 5901

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.